2-(2,4,5-trimethylphenyl)acetic acid

Agrochemical Synthesis Process Chemistry Isomeric Purity

2-(2,4,5-Trimethylphenyl)acetic acid (CAS 3167-01-9) is a trimethyl-substituted phenylacetic acid derivative, classified as a key synthetic intermediate rather than a final active ingredient. Its primary industrial relevance is as a precursor for active compounds in crop protection, as explicitly cited in patent literature.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 3167-01-9
Cat. No. B1330439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4,5-trimethylphenyl)acetic acid
CAS3167-01-9
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)CC(=O)O)C
InChIInChI=1S/C11H14O2/c1-7-4-9(3)10(5-8(7)2)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13)
InChIKeyNGJKVDNPUSPLQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4,5-Trimethylphenyl)acetic acid (CAS 3167-01-9) – A Critical Isomer-Specific Intermediate for Agrochemical Synthesis


2-(2,4,5-Trimethylphenyl)acetic acid (CAS 3167-01-9) is a trimethyl-substituted phenylacetic acid derivative, classified as a key synthetic intermediate rather than a final active ingredient. Its primary industrial relevance is as a precursor for active compounds in crop protection, as explicitly cited in patent literature [1]. This compound is distinct from other trimethylphenylacetic acid isomers (e.g., 2,4,6- and 3,4,5-substituted) due to the specific positional arrangement of its methyl groups, which is critical for the biological activity of downstream agrochemical products [1]. Its commercial availability is primarily through chemical suppliers for research and development purposes .

Why Generic Substitution of 2-(2,4,5-Trimethylphenyl)acetic acid with Other Isomers Risks Synthetic Failure


In the synthesis of specific crop protection agents, phenylacetic acid isomers are not interchangeable. The 2,4,5-trimethyl substitution pattern is mandatory for the intended downstream biological activity [1]. The patent literature explicitly identifies 2,4,5-trimethylphenylacetic acid as a vital precursor, distinguishing its utility from that of other isomers [1]. Substituting with 2,4,6-trimethylphenylacetic acid (Mesitylacetic acid, CAS 4408-60-0) or 3,4,5-trimethylphenylacetic acid (CAS 51719-67-6) would lead to the formation of a different final compound with potentially reduced or nullified pesticidal or fungicidal efficacy [1]. The criticality of this specific isomer is further underlined by the development of a proprietary, high-selectivity Bayer synthesis process to ensure its high isomeric purity [1].

Quantitative Evidence Guide for 2-(2,4,5-Trimethylphenyl)acetic acid (CAS 3167-01-9) Differentiation


Synthetic Process Yield and Isomeric Purity Comparison: Bayer Method vs. Prior Art

The patented Bayer process delivers 'high yield and isomeric purity' for 2-(2,4,5-trimethylphenyl)acetic acid, overcoming significant selectivity challenges of prior methods [1]. In contrast, prior art methods for the key intermediate 2,4,5-trimethylbenzyl chloride, such as chloromethylation of pseudocumene, operate with selectivities of only 75-85%, leading to complex purification and lower final yields [1][2]. This higher isomeric purity is essential for subsequent synthesis steps where isomeric impurities can derail the entire synthetic sequence for crop protection agents [1].

Agrochemical Synthesis Process Chemistry Isomeric Purity

Positional Isomer Specificity: 2,4,5- vs. 2,4,6- vs. 3,4,5-Trimethylphenylacetic Acid in Agrochemical Precursors

The Bayer patent explicitly names 2,4,5-trimethylphenylacetic acid as an important precursor for crop protection active ingredients [1]. Other trimethyl isomers, such as 2,4,6-trimethylphenylacetic acid (CAS 4408-60-0) and 3,4,5-trimethylphenylacetic acid (CAS 51719-67-6), are commercially available but are not cited for the same critical application [1]. The 2,4,6-isomer is also noted as a precursor for pesticides in other patents, but the 2,4,5-specific pattern is a distinct requirement for the Bayer-originated class of active compounds, for which a dedicated high-selectivity process was developed [1].

Structure-Activity Relationship Crop Protection Isomer Profiling

Process Scalability Advantage: One-Step vs. Multi-Step Handling of Intermediates

The Bayer process for 2-(2,4,5-trimethylphenyl)acetic acid features a key one-step Friedel-Crafts acylation of pseudocumene with dichloroacetyl chloride, followed by direct conversion to the target compound [1]. This is in contrast to multi-step methods starting from 2,4,5-trimethylbenzyl bromide, which require bromination with N-bromosuccinimide, a step known to produce polybrominated side-products demanding complex purification [1][2]. Other historical routes generate large amounts of sulfurous wastes (Willgerodt-Kindler reaction) or require handling highly toxic intermediates like bischloromethyl ether [1]. The reduced step count and avoidance of problematic reagents directly translates to a more reliable, scalable, and safer manufacturing process for high-purity 2-(2,4,5-trimethylphenyl)acetic acid.

Process Intensification Scale-up Feasibility Waste Minimization

Definitive Application Scenarios for 2-(2,4,5-Trimethylphenyl)acetic acid (CAS 3167-01-9)


Synthesis of a Specific Bayer-Family Crop Protection Active Ingredient

This is the primary intended use. A research or process chemistry group following a Bayer-originated synthetic route for a fungicide or pesticide must source the 2,4,5-isomer specifically. Using the 2,4,6- or 3,4,5-isomer, even inadvertently, will lead to the wrong intermediate and a final compound lacking the required biological activity, potentially causing project failure. The patented process guarantees the necessary precursor for this critical synthesis [1].

Structure-Activity Relationship (SAR) Studies on Phenylacetic Acid Derivatives

For an agrochemical or pharmaceutical discovery program exploring the SAR of trimethylphenylacetic acid derivatives, 2-(2,4,5-trimethylphenyl)acetic acid is an essential reference compound. Its bioisosteric properties and steric bulk are distinct from the mesityl (2,4,6-) derivative. Acquiring the pure 2,4,5-isomer, as opposed to a mixed isomer product, is critical for drawing accurate conclusions about the contribution of the methyl group positions to target binding, pharmacokinetics, or in vivo efficacy [1].

Development of a Robust, Scalable Manufacturing Process

A process chemistry team tasked with scaling up the synthesis of a candidate molecule requiring a 2,4,5-trimethylphenylacetyl moiety should procure material made via the efficient, patented route. This provides a benchmark for quality, yield, and purity. Using material from inferior, historic processes (e.g., chloromethylation routes) introduces risks of genotoxic impurities (from bischloromethyl ether) and inconsistent purity, which can derail scale-up campaigns and regulatory filings [1].

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